molecular formula C20H15N3O3S B2986736 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate CAS No. 1396869-71-8

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate

Cat. No. B2986736
CAS RN: 1396869-71-8
M. Wt: 377.42
InChI Key: ZGKYZXHGTATIGK-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of these compounds often involves a benzothiazol-2-yl group attached to another ring structure, such as an azetidin-3-yl or isoxazole ring . The exact structure can vary depending on the specific compound and its synthesis .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific compound and conditions. For example, benzothiazole derivatives can undergo reactions with various electrophiles and nucleophiles, leading to a wide range of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, they may have different melting points, solubilities, and reactivities .

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis of Novel Compounds

The chemical scaffold of "1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate" is involved in the synthesis of various novel compounds, demonstrating a wide range of biological activities. For instance, a study reported the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, showing significant anti-diabetic and renoprotective activities (Abeed, Youssef, & Hegazy, 2017). Another study focused on synthesizing azetidin-2-ones and thiazolidin-4-ones derivatives from benzothiazole, which exhibited moderate to good antimicrobial properties (Gilani et al., 2016).

Antimicrobial Evaluation

Compounds derived from "1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate" have been evaluated for their antimicrobial properties. For example, novel benzimidazole derivatives have been synthesized and assessed for antimicrobial activity, showcasing the versatility of the chemical structure in developing potential antimicrobial agents (Ansari & Lal, 2009).

Antitumor and Antiepileptic Potential

Research has also explored the antitumor and antiepileptic potential of derivatives. A study synthesized novel diastereoselective benzothiazole β-lactam conjugates, which were evaluated for their antimicrobial and antimalarial activities. Additionally, their hemolytic activity and mammalian cell toxicity were assessed, indicating their potential as medicinal compounds (Alborz et al., 2018).

Corrosion Inhibition

Interestingly, derivatives of "1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate" have been studied for their corrosion inhibition properties. A specific study demonstrated the effectiveness of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, showcasing the compound's versatility beyond pharmaceutical applications (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the biological system they interact with. For example, some benzothiazole derivatives have been found to have anti-Parkinsonian activity, potentially through interactions with the adenosine A2A receptor .

Safety and Hazards

Like all chemicals, benzothiazole derivatives should be handled with care. Specific safety information would depend on the exact compound, but in general, they should be stored properly and handled with appropriate personal protective equipment .

Future Directions

Research into benzothiazole derivatives and similar compounds is ongoing, with many potential applications in medicinal chemistry and other fields. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential uses .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-phenyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19(16-10-17(26-22-16)13-6-2-1-3-7-13)25-14-11-23(12-14)20-21-15-8-4-5-9-18(15)27-20/h1-10,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKYZXHGTATIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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